N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 899983-60-9
VCID: VC6696513
InChI: InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24)
SMILES: CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C18H17F3N2O3S
Molecular Weight: 398.4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

CAS No.: 899983-60-9

Cat. No.: VC6696513

Molecular Formula: C18H17F3N2O3S

Molecular Weight: 398.4

* For research use only. Not for human or veterinary use.

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide - 899983-60-9

Specification

CAS No. 899983-60-9
Molecular Formula C18H17F3N2O3S
Molecular Weight 398.4
IUPAC Name N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24)
Standard InChI Key XDFRMDZAMWZPQN-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule comprises a tetrahydroquinoline scaffold—a partially saturated quinoline derivative—with a methanesulfonyl (-SO2_2CH3_3) group at the 1-position and a 3-(trifluoromethyl)benzamide substituent at the 6-position. The tetrahydroquinoline core contributes to conformational rigidity, while the sulfonamide and trifluoromethyl groups enhance electronic and steric properties .

Key Structural Features:

  • Tetrahydroquinoline: A bicyclic system with a nitrogen atom at position 1, providing a basic site for hydrogen bonding.

  • Methanesulfonyl Group: An electron-withdrawing substituent that increases solubility and influences reactivity.

  • Trifluoromethyl Benzamide: The -CF3_3 group enhances lipophilicity and metabolic stability, common in bioactive molecules .

Molecular Properties

While exact data for this compound are unavailable, analogous structures suggest a molecular weight of approximately 390–410 g/mol. The trifluoromethyl group (logP1.2\log P \sim 1.2) and sulfonamide (logP0.5\log P \sim -0.5) balance hydrophobicity and solubility, critical for pharmacokinetics .

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis likely follows a multi-step sequence involving:

  • Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with acrylates or ketones via acid-catalyzed reactions .

  • Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions .

  • Benzamide Coupling: Amidation of the 6-amino group with 3-(trifluoromethyl)benzoyl chloride .

Example Reaction:

Tetrahydroquinoline-6-amine+ClSO2CH3Base1-Methanesulfonyl-tetrahydroquinoline-6-amine\text{Tetrahydroquinoline-6-amine} + \text{ClSO}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{1-Methanesulfonyl-tetrahydroquinoline-6-amine} +3-(Trifluoromethyl)benzoyl chlorideDCM, Et3NTarget Compound+ \text{3-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Target Compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions .

  • Sulfonamide Stability: Methanesulfonyl groups may undergo elimination under high temperatures, necessitating mild purification methods .

Biological Activity and Mechanism

Compound ClassActivityMechanismSource
Dihydroquinoline sulfonamidesAnti-cancer (e.g., MCL-1 inhibition)Apoptosis induction via Bcl-2 modulation
Trifluoromethyl benzamidesHDAC inhibitionEpigenetic regulation

Hypothesized Mechanisms:

  • The trifluoromethyl benzamide may interfere with histone deacetylases (HDACs), altering gene expression in cancer cells .

  • The sulfonamide group could enhance binding to enzymatic pockets via hydrogen bonding .

Pharmacokinetics and Toxicity

Absorption and Metabolism

  • Lipophilicity: The -CF3_3 group likely improves cell membrane permeability, but excessive hydrophobicity may reduce aqueous solubility .

  • Metabolic Stability: Sulfonamides are generally resistant to oxidative metabolism, though hydrolysis of the amide bond remains possible .

Toxicity Considerations

Sulfonamide derivatives can exhibit hepatotoxicity or hypersensitivity reactions. Structural modifications (e.g., trifluoromethyl) may mitigate these risks by reducing reactive metabolite formation .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential use in targeting HDACs or apoptosis regulators like MCL-1 .

  • Neurology: Sulfonamides have shown neuroprotective effects in Alzheimer’s models via carbonic anhydrase inhibition .

Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • In Vivo Studies: Evaluating bioavailability and efficacy in disease models.

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